(1-Isothiocyanatoethenyl)benzene
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Overview
Description
(1-Isothiocyanatoethenyl)benzene is an organic compound that features a benzene ring substituted with an isothiocyanatoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isothiocyanatoethenyl)benzene typically involves the reaction of benzene derivatives with isothiocyanates under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an isothiocyanate in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Isothiocyanatoethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for this compound, where the isothiocyanato group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Isothiocyanatoethenyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Isothiocyanatoethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the ethenyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of an ethenyl group.
Allyl isothiocyanate: Features an allyl group instead of a benzene ring
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
87656-61-9 |
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Molecular Formula |
C9H7NS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
1-isothiocyanatoethenylbenzene |
InChI |
InChI=1S/C9H7NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6H,1H2 |
InChI Key |
HLPLXKDGJIKQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
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